4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid
Overview
Description
4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with an amino group linked to a tert-butoxy-oxoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid and tert-butyl bromoacetate.
Formation of Intermediate: Benzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as triethylamine to form the tert-butoxy-oxoethyl ester.
Amination: The ester is then subjected to aminolysis using an appropriate amine, such as ethylenediamine, to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tert-butoxy-oxoethyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it is investigated for potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in the development of bioconjugates for therapeutic or diagnostic purposes.
Industry:
Materials Science: The compound is explored for use in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism by which 4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid exerts its effects depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tert-butoxy-oxoethyl moiety can enhance the compound’s stability and bioavailability, while the amino group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
4-Aminobenzoic acid: Lacks the tert-butoxy-oxoethyl moiety, making it less versatile in certain applications.
4-{[2-(Methoxy)-2-oxoethyl]amino}benzoic acid: Similar structure but with a methoxy group instead of tert-butoxy, which may affect its reactivity and stability.
4-{[2-(Ethoxy)-2-oxoethyl]amino}benzoic acid: Another analog with an ethoxy group, offering different solubility and reactivity profiles.
Uniqueness: 4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid is unique due to the presence of the tert-butoxy-oxoethyl group, which provides enhanced stability and potential for diverse chemical modifications compared to its analogs. This makes it particularly valuable in applications requiring robust and versatile intermediates.
Properties
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-14-10-6-4-9(5-7-10)12(16)17/h4-7,14H,8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSAOVFOIDENCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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